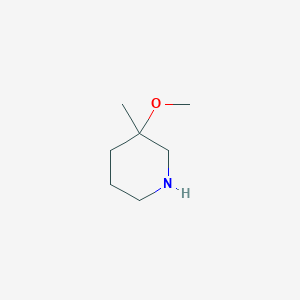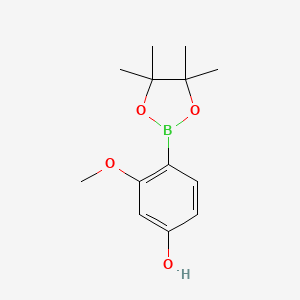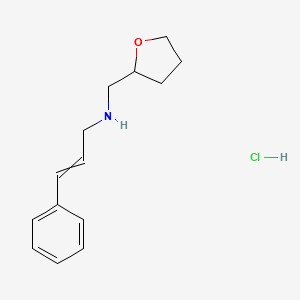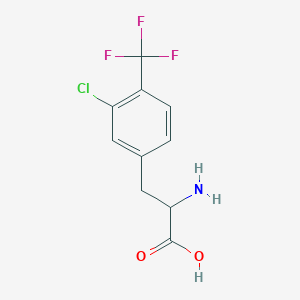
3-Chloro-4-(trifluoromethyl)-DL-phenylalanine
Overview
Description
The compound 3-Chloro-4-(trifluoromethyl)phenylboronic acid has a molecular formula of C7H5BClF3O2 and an average mass of 224.373 Da . It’s used for R&D purposes and is not intended for medicinal, household, or other uses .
Synthesis Analysis
Trifluoromethylpyridines (TFMP) and its derivatives are synthesized for use in the agrochemical and pharmaceutical industries . The synthesis of similar compounds like 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea has been studied .Molecular Structure Analysis
The molecular structure of 3-Chloro-4-(trifluoromethyl)phenylboronic acid has been analyzed .Chemical Reactions Analysis
The functionalization of unsaturated bonds with the simultaneous addition of a trifluoromethyl group along with other substituents is a modern synthetic approach .Physical And Chemical Properties Analysis
The compound 3-Chloro-4-(trifluoromethyl)phenylboronic acid has a molecular formula of C7H5BClF3O2 and an average mass of 224.373 Da .Scientific Research Applications
Chromatographic Applications
3-Chloro-4-(trifluoromethyl)-DL-phenylalanine has been used in chromatography. It was involved in the synthesis of a chiral derivatizing reagent (CDR) for the chromatographic separation of amino acid enantiomers (Brückner & Wachsmann, 1996).
Biochemical Studies
This compound has played a role in biochemical research, particularly in understanding the properties of enzymes such as l-phenylalanine ammonia-lyase (Hanson & Havir, 1970).
Isotope Labeling
3-Chloro-4-(trifluoromethyl)-DL-phenylalanine was used in the synthesis of tritium-labeled L-phenylalanine, important for radiolabeling studies (Gerday & Verly, 1968).
Natural Product Biosynthesis
The compound has been utilized in studies on biosynthesis of natural products, like the incorporation of DL-phenylalanine into isoflavones in red clover (Mitsuhashi, Kaneko, & Sasaki, 1962).
Structural and Energetic Studies
Studies have been conducted on the structures and energetics of protonated clusters of methylamine with phenylalanine analogs, including 3-chloro-4-(trifluoromethyl)-DL-phenylalanine (Kleisath et al., 2015).
Biochemical and Microbial Research
This compound has been investigated for its impact on microbial species and enzyme activities, shedding light on its biochemical properties and interactions (Counsell, Chan, & Weinhold, 1970).
Mechanism of Action
Target of Action
Similar compounds have been used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of sm cross-coupling, the compound might participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
It’s worth noting that the sm cross-coupling reaction, in which similar compounds are involved, plays a crucial role in the formation of carbon–carbon bonds, a fundamental process in organic chemistry .
Result of Action
A study has shown that different derivatives of a similar compound, 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (tfmp), were synthesized and evaluated for in vivo analgesic potential .
Action Environment
It’s worth noting that the sm cross-coupling reaction, in which similar compounds are involved, is known for its exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO2/c11-7-3-5(4-8(15)9(16)17)1-2-6(7)10(12,13)14/h1-3,8H,4,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHIBFDCLZYKFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(trifluoromethyl)-DL-phenylalanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



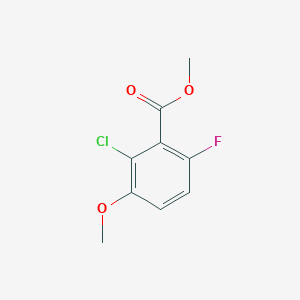
![(4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B1425473.png)
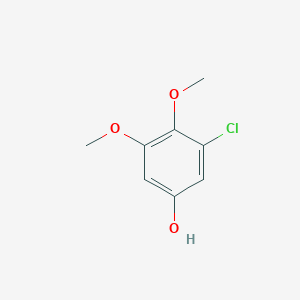
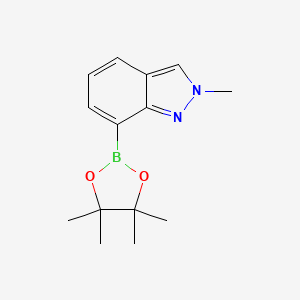
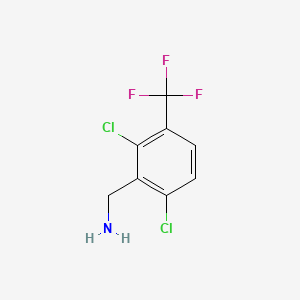
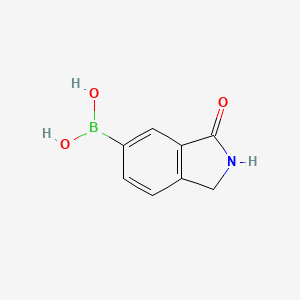
![Ethyl 8-bromoimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1425482.png)
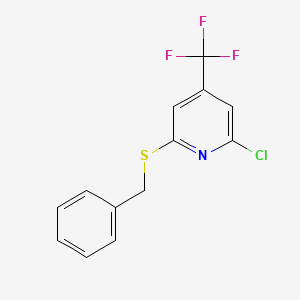
![4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid methyl ester](/img/structure/B1425484.png)
![N'-hydroxy-3-[(pyridin-3-yl)methoxy]benzene-1-carboximidamide](/img/structure/B1425486.png)

